molecular formula C20H14BrFN2O3S2 B2746019 (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894681-34-6

(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2746019
CAS No.: 894681-34-6
M. Wt: 493.37
InChI Key: YLBMIZQECIZANI-WQRHYEAKSA-N
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Description

(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives This compound is characterized by the presence of a thieno-thiazine core structure, substituted with bromophenyl and fluorobenzyl groups

Preparation Methods

The synthesis of (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno-thiazine core.

    Introduction of Substituents: The bromophenyl and fluorobenzyl groups are introduced through substitution reactions, often using reagents like bromobenzene and fluorobenzyl chloride.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired compound with the 2,2-dioxide functionality.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reagents like sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium.

Scientific Research Applications

(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can be compared with other thieno[3,2-c][1,2]thiazine derivatives, such as:

    (Z)-3-(((4-chlorophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide: This compound has a chlorophenyl group instead of a bromophenyl group and a methylbenzyl group instead of a fluorobenzyl group.

    (Z)-3-(((4-methoxyphenyl)amino)methylene)-1-(4-ethylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide: This compound features a methoxyphenyl group and an ethylbenzyl group.

Properties

IUPAC Name

(3Z)-3-[(4-bromoanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2O3S2/c21-14-3-7-16(8-4-14)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-1-5-15(22)6-2-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMIZQECIZANI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Br)/S2(=O)=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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